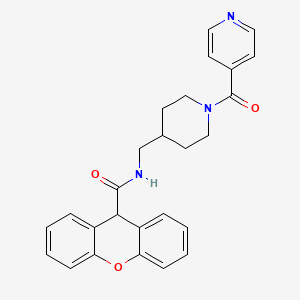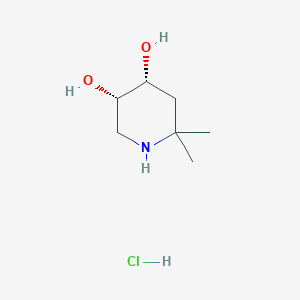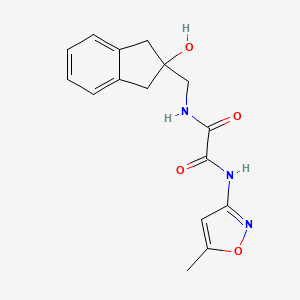
N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The xanthene and piperidine rings would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antischistosomal Activity
N-(9H-Xanthen-9-yl)succinimide and its derivatives, related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, have been investigated for their potential antischistosomal activity. The synthesis process involves reactions like hydrolysis and esterification, leading to various compounds with potential biological activity (Zeid et al., 1987).
Imaging Agent for Neuroinflammation
Xanthene derivatives have been synthesized for use as potential PET agents for imaging of IRAK4 enzyme in neuroinflammation. These compounds, including related structures to N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, demonstrate promising characteristics in radiolabeling and imaging applications (Wang et al., 2018).
Antidepressant and Anxiolytic Properties
Xanthone derivatives, similar in structure to N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, have been examined for their antidepressant and anxiolytic-like activities. These studies, particularly on compounds like HBK-5, suggest potential therapeutic applications in treating depression and anxiety disorders (Pytka et al., 2016).
Optical and Thermal Properties in Polyamides
Research has been conducted on the incorporation of xanthene units in polyamides, demonstrating improvements in optical transparency and thermal stability. These findings suggest applications in material science, particularly in areas requiring high-performance materials (Guo et al., 2015).
Antiviral and Cytotoxic Activities
Xanthone derivatives from fungi, which share structural similarities with N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, have been evaluated for their antiviral and cytotoxic activities. This research paves the way for developing new therapeutic agents against specific viral infections (Liu et al., 2017).
DNA Interaction and Cytotoxicity
Compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide have been synthesized for studying their interaction with DNA and subsequent cytotoxic effects. These findings have implications in the development of new drugs targeting cancer cells (He et al., 2008).
Inhibitory Activity on Enzymes
Research on N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide related compounds has demonstrated their potential as inhibitors for enzymes like xanthine oxidase and tyrosinase. This suggests their application in treating conditions associated with the overactivity of these enzymes (Bandgar et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-25(24-20-5-1-3-7-22(20)32-23-8-4-2-6-21(23)24)28-17-18-11-15-29(16-12-18)26(31)19-9-13-27-14-10-19/h1-10,13-14,18,24H,11-12,15-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNPLRUJZSLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)